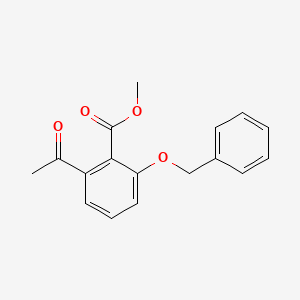

Methyl2-acetyl-6-(benzyloxy)benzoate

Description

Overview of Functionalized Benzoate (B1203000) Esters in Contemporary Chemical Research

Functionalized benzoate esters are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical research fields, including medicinal chemistry, materials science, and natural product synthesis. The benzene (B151609) ring of these esters can be adorned with various functional groups, which allows for precise control over the molecule's electronic and steric properties. This adaptability makes them ideal starting materials or intermediates for constructing larger, more complex molecular architectures.

In medicinal chemistry, for instance, the aromatic core of benzoate esters is a common feature in many therapeutic agents. The substituents on the ring can be tailored to interact with specific biological targets, thereby modulating the pharmacological activity of the resulting drug. Aromatic compounds play a critical role in the design and development of drugs due to their ability to form stable three-dimensional structures and engage in various non-covalent interactions with biological macromolecules. jocpr.com

Furthermore, in materials science, functionalized benzoate esters are utilized in the synthesis of liquid crystals, polymers, and other advanced materials. The arrangement and nature of the functional groups can influence the material's physical properties, such as its thermal stability and optical characteristics.

Significance of Methyl 2-acetyl-6-(benzyloxy)benzoate as a Research Scaffold

The significance of Methyl 2-acetyl-6-(benzyloxy)benzoate as a research scaffold lies in the strategic placement of its functional groups. The ortho-acetyl and ortho-benzyloxy groups, relative to the methyl ester, create a sterically hindered environment that can influence the stereoselectivity of subsequent reactions. The 2,6-disubstituted pattern is known to enhance diastereoselectivity in certain glycosylation reactions, for example. nih.gov

One of the most notable applications of this compound is as a key intermediate in the synthesis of Salmeterol, a long-acting beta2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). google.com In this synthesis, the acetyl group serves as a handle for further chemical transformations, while the benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is crucial for the final drug's activity. The methyl ester can be hydrolyzed or otherwise modified as needed during the synthetic sequence.

The presence of both an electron-withdrawing acetyl group and an electron-donating benzyloxy group (via its ether linkage) creates a unique electronic environment on the aromatic ring, which can direct the regioselectivity of electrophilic aromatic substitution reactions. This controlled reactivity makes it a versatile platform for building a variety of polysubstituted aromatic compounds.

Historical Development and Evolution of Research on Acetyl- and Benzyloxy-Substituted Benzoates

The development of synthetic methodologies for polysubstituted aromatic compounds has been a central theme in organic chemistry for over a century. The ability to introduce and manipulate functional groups on a benzene ring with high precision is fundamental to the synthesis of a vast range of chemicals, from pharmaceuticals to agrochemicals.

Historically, the synthesis of specifically substituted benzoates often relied on classical electrophilic aromatic substitution reactions, where the directing effects of existing substituents were paramount. The introduction of an acetyl group (an electron-withdrawing, meta-directing group) and a hydroxyl group (an electron-donating, ortho,para-directing group) followed by protection of the hydroxyl as a benzyloxy ether represents a common strategy to achieve specific substitution patterns.

The evolution of this field has been marked by the development of more sophisticated and selective synthetic methods. The use of the benzyloxy group as a protecting group for phenols became widespread due to its stability under a variety of reaction conditions and its relatively straightforward removal by hydrogenolysis. This allowed for more complex synthetic routes to be designed and executed.

In recent decades, the focus has shifted towards the development of catalytic and highly regioselective methods for the synthesis of polysubstituted aromatics. These modern techniques offer greater efficiency and control compared to traditional methods, enabling the synthesis of complex molecules like Methyl 2-acetyl-6-(benzyloxy)benzoate with high purity and yield.

Current Research Gaps and Future Perspectives for Methyl 2-acetyl-6-(benzyloxy)benzoate Investigations

While Methyl 2-acetyl-6-(benzyloxy)benzoate is a known and valuable intermediate, its full potential as a versatile research scaffold may not yet be fully realized. Much of the currently available literature focuses on its role in the synthesis of Salmeterol.

Current Research Gaps:

Exploration of Diverse Synthetic Applications: There is a lack of published research exploring the use of Methyl 2-acetyl-6-(benzyloxy)benzoate as a starting material for the synthesis of other classes of compounds beyond beta2-agonists. Its unique substitution pattern could be leveraged to create novel molecular architectures with potential applications in other areas of medicinal chemistry or materials science.

Development of More Efficient Synthetic Routes: While synthetic routes to this compound exist, there is always room for improvement in terms of yield, cost-effectiveness, and environmental impact. The development of novel catalytic methods for its synthesis could be a fruitful area of research.

Investigation of its Own Biological Activity: The compound itself has not been extensively screened for biological activity. It is possible that this molecule or its simple derivatives could possess interesting pharmacological properties.

Future Perspectives:

The future of research on Methyl 2-acetyl-6-(benzyloxy)benzoate and related compounds is likely to be driven by the ongoing demand for novel and complex organic molecules.

Scaffold for Combinatorial Chemistry: This compound could serve as a versatile scaffold for the creation of libraries of related molecules for high-throughput screening in drug discovery programs.

Development of New Catalytic Methodologies: The synthesis of this and similar polysubstituted benzoates could serve as a benchmark for the development of new and more efficient catalytic reactions for the functionalization of aromatic rings.

Application in the Synthesis of Natural Products and Analogs: The structural motifs present in Methyl 2-acetyl-6-(benzyloxy)benzoate may be found in or be precursors to various natural products. Its use in the total synthesis of such compounds could be an interesting avenue for future research.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

methyl 2-acetyl-6-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H16O4/c1-12(18)14-9-6-10-15(16(14)17(19)20-2)21-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |

InChI Key |

DXJAPNGXNJGPRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Acetyl 6 Benzyloxy Benzoate and Analogues

Retrosynthetic Analysis and Key Disconnections for Methyl 2-acetyl-6-(benzyloxy)benzoate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.

For Methyl 2-acetyl-6-(benzyloxy)benzoate, the three key functional groups attached to the central benzene (B151609) ring are a methyl ester, an acetyl group, and a benzyloxy group. The primary disconnections can be made at the bonds connecting these functional groups to the aromatic ring.

Key Disconnections:

C-O Bond of the Ether: The benzyloxy group can be disconnected, leading to a phenolic hydroxyl group and a benzyl (B1604629) halide. This points to a Williamson ether synthesis as a potential final step.

C-C Bond of the Acetyl Group: The acetyl group can be disconnected, suggesting a Friedel-Crafts acylation or a related reaction to introduce this moiety.

C-O Bond of the Ester: The methyl ester can be disconnected to a carboxylic acid and methanol (B129727), indicating a Fischer esterification or a similar process.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of Methyl 2-acetyl-6-(benzyloxy)benzoate

This analysis suggests that a potential starting material is the readily available 2-hydroxybenzoic acid (salicylic acid). The synthetic strategy would then involve the sequential introduction of the acetyl and benzyloxy groups, followed by esterification.

Established Synthetic Routes and Reaction Cascades

Based on the retrosynthetic analysis, several established synthetic routes can be devised. The order of the reaction steps is crucial to avoid unwanted side reactions and to ensure high yields.

Strategies for the Introduction of the Acetyl Moiety at C2

The introduction of an acetyl group ortho to a hydroxyl group on a benzene ring is a key transformation. A common method to achieve this is the Fries rearrangement . In this reaction, a phenyl acetate (B1210297) is treated with a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl group from the oxygen atom to the aromatic ring, primarily at the ortho and para positions. prepchem.comguidechem.com

Starting with a derivative of salicylic (B10762653) acid, the hydroxyl group can be first acetylated to form an acetate ester. Subsequent Fries rearrangement would then introduce the acetyl group at the C6 position (ortho to the hydroxyl group and meta to the carboxyl group).

An alternative approach is the direct ortho-acylation of phenols. rsc.orgacs.org This can be achieved using various catalytic systems, which can offer high regioselectivity.

Methodologies for the Formation of the Benzyloxy Ether at C6

The formation of the benzyloxy ether is typically accomplished through the Williamson ether synthesis . francis-press.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride). francis-press.commasterorganicchemistry.com

The choice of base is important to ensure complete deprotonation without causing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. For sterically hindered phenols, more reactive conditions or specialized catalysts might be necessary. quora.com

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The final step in the proposed synthesis is the conversion of the carboxylic acid to a methyl ester. The most common method for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.netmdpi.com

For sterically hindered benzoic acids, which can be the case for 2,6-disubstituted derivatives, standard Fischer esterification might be slow. In such cases, alternative methods can be employed, such as using diazomethane (B1218177) (for small-scale preparations), or activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acid chloride, which then readily reacts with methanol. acs.orgresearchgate.net The use of solid acid catalysts is also a viable and often more environmentally friendly option. mdpi.com

Sequential and Convergent Synthesis Approaches

The synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate can be approached in two main ways: sequentially or convergently.

Sequential Synthesis: This approach involves the step-by-step modification of a single starting material. A possible sequential route starting from 2-hydroxy-6-methylbenzoate is outlined in a patent for the preparation of 2-methoxy-6-methylbenzoic acid, which involves methylation of the hydroxyl group followed by other transformations. google.com A similar sequence could be adapted for the target molecule. Planning the order of reactions is critical in sequential synthesis to ensure the compatibility of functional groups with the reaction conditions of subsequent steps. libretexts.orgpressbooks.pub

Advanced Synthetic Techniques and Green Chemistry Principles

Modern organic synthesis emphasizes the use of advanced techniques and adherence to the principles of green chemistry to improve efficiency, reduce waste, and enhance safety.

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates for many of the key steps, including the Fries rearrangement, Williamson ether synthesis, and esterification. This can lead to shorter reaction times, higher yields, and often cleaner reactions. guidechem.com

Flow Chemistry: Conducting reactions in a continuous flow system can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Principles:

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. For instance, employing catalytic amounts of a reusable solid acid for esterification or Friedel-Crafts acylation is preferable to using stoichiometric amounts of Lewis acids that generate significant waste. researchgate.netrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with greener alternatives. For example, exploring solvent-free conditions for acylation or using less toxic alkylating agents in the ether synthesis would be beneficial. humanjournals.comorganic-chemistry.org

Energy Efficiency: Employing methods like microwave synthesis can reduce energy consumption compared to conventional heating.

By incorporating these advanced techniques and green chemistry principles, the synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate and its analogues can be made more efficient, sustainable, and environmentally friendly.

Catalytic Systems in the Synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate

Catalysis is fundamental to the efficient synthesis of benzoate esters and their derivatives. The key transformations in the synthesis of the target molecule, such as O-alkylation (benzylation), esterification, and acylation, are often mediated by specific catalytic systems to enhance reaction rates and yields.

For the benzylation of a precursor phenolic hydroxyl group, catalysts are employed to facilitate the ether formation. While the reaction can proceed with a base like potassium carbonate, catalytic systems can improve efficiency. Similarly, the acylation of aromatic rings, a potential method for introducing the acetyl group, traditionally relies on stoichiometric amounts of Lewis acids. However, modern approaches favor catalytic quantities. Zeolites, for instance, have been explored as heterogeneous catalysts for the benzoylation of phenol, suggesting their potential applicability in related acylation reactions. mdpi.com

In the context of esterification or acylation of inert alcohols and phenols, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been identified as an effective and recyclable catalyst that can function under base-free conditions. organic-chemistry.org For oxidation reactions within the synthetic pathway, such as the conversion of benzyl alcohol to benzoic acid derivatives, bimetallic catalysts like AuPd/CeO2 have demonstrated high activity and stability. chemicalbook.com

| Reaction Type | Catalytic System | Function/Advantage | Reference |

| Acylation (Phenols) | Zeolites (e.g., H-beta) | Heterogeneous, reusable catalyst for Friedel-Crafts type reactions. | mdpi.com |

| Esterification/Acylation | DMAP·HCl | Recyclable catalyst for acylating inert alcohols/phenols. | organic-chemistry.org |

| Oxidation (Alcohols) | AuPd/CeO2 | High activity and stability for alcohol to carboxylic acid conversion. | chemicalbook.com |

| Benzoylation | Cu(OTf)₂, Sn(OTf)₂, Bi(III) salts | Homogeneous catalysts for benzoylation of phenol derivatives. | mdpi.com |

Microwave-Assisted and Ultrasound-Promoted Synthesis

Alternative energy sources are increasingly utilized to accelerate organic reactions, reduce energy consumption, and improve yields. Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasound) are prominent techniques applicable to the synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. ijprdjournal.com This technique has been successfully applied to a wide range of reactions, including esterification, hydrolysis, and the synthesis of various heterocyclic and aromatic compounds. rasayanjournal.co.inijsdr.orgias.ac.in For the synthesis of the target molecule, microwave heating could be applied to the benzylation of the phenolic precursor or the final esterification step, potentially leading to higher throughput and efficiency compared to conventional refluxing. ijprdjournal.com

Ultrasound-promoted synthesis relies on the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and reaction rates. taylorfrancis.comnih.gov This is particularly effective in heterogeneous systems, such as reactions involving a solid-phase reagent or catalyst. ksu.edu.sa An ultrasound-enhanced method has been successfully developed for the synthesis of thioesters from benzoyl chlorides, a reaction analogous to the acylation steps that could be involved in producing the target compound. nih.gov The use of sonochemistry could therefore improve the efficiency of steps involving solid bases like potassium carbonate or heterogeneous catalysts.

| Method | Principle | Potential Application in Synthesis | Advantages |

| Microwave-Assisted | Rapid, uniform heating via dielectric polarization. ijprdjournal.com | Benzylation, Esterification, Acylation | Reduced reaction times, improved yields, energy efficiency. |

| Ultrasound-Promoted | Acoustic cavitation enhances mass transfer and reactivity. nih.gov | Heterogeneous reactions (e.g., with solid bases or catalysts). | Milder conditions, shorter reaction times, higher yields. ksu.edu.sa |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production, providing significant advantages in terms of safety, scalability, and process control. rsc.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. rsc.org

Atom Economy and Sustainability Metrics in Synthesis

Green chemistry principles are essential for evaluating and designing sustainable synthetic routes. Several metrics have been developed to quantify the environmental impact of a chemical process. nih.govacs.org

Atom Economy (AE) , introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. tudelft.nl It provides a theoretical measure of how little waste a reaction produces, assuming 100% yield. acs.org

E-Factor (Environmental Factor) provides a more practical measure by quantifying the total mass of waste produced per kilogram of product. tudelft.nl Lower E-factors indicate less waste and a greener process.

Process Mass Intensity (PMI) is a metric widely used in the pharmaceutical industry that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a kilogram of the final product. tudelft.nl An ideal PMI is 1, meaning only the product's mass is involved.

These metrics can be applied to the proposed synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate to compare different synthetic pathways. For example, a route that utilizes catalytic reagents will generally have a much better E-factor and PMI than one relying on stoichiometric reagents that are consumed in the reaction. researchgate.net

| Metric | Formula/Definition | Ideal Value | Focus |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% buecher.de | 100% | Efficiency of atom incorporation from reactants into product. |

| E-Factor | Total Waste (kg) / Product (kg) acs.org | 0 | Mass of waste generated. |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) tudelft.nl | 1 | Total material usage, including solvents and workup. |

| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants tudelft.nl | 100% | Combines yield and atom economy. |

Precursor Chemistry and Derivatization Strategies for Methyl 2-acetyl-6-(benzyloxy)benzoate

The synthesis of the target molecule is critically dependent on the strategic preparation of key intermediates and the application of appropriate functional group manipulations.

Synthesis of Key Intermediates

A plausible synthetic route towards Methyl 2-acetyl-6-(benzyloxy)benzoate begins with a suitably substituted aromatic precursor. A common starting point would be a dihydroxy benzoic acid ester, such as Methyl 2,6-dihydroxybenzoate.

One of the key intermediates is Methyl 2-(benzyloxy)-6-hydroxybenzoate . chemicalbook.com This can be synthesized via the selective mono-benzylation of Methyl 2,6-dihydroxybenzoate. A general procedure for such a reaction involves dissolving the dihydroxy ester in a solvent like acetone, adding a base such as potassium carbonate, followed by the addition of benzyl bromide and heating the mixture under reflux. rsc.org The selectivity for mono-benzylation can be controlled by adjusting the stoichiometry of the reagents.

Another crucial intermediate is Methyl 2-(benzyloxy)benzoate . rsc.org This compound and its isomers can be prepared by reacting the corresponding methyl hydroxybenzoate with benzyl bromide in the presence of potassium carbonate. rsc.org The subsequent hydrolysis of these protected esters using a base like potassium hydroxide in methanol yields the corresponding benzyloxy)benzoic acids, which can be re-esterified or otherwise functionalized as needed. rsc.org

| Precursor/Intermediate | Synthetic Method | Reactants | Yield (%) | Reference |

| Methyl 2-(benzyloxy)benzoate | O-Benzylation | Methyl 2-hydroxybenzoate, Benzyl bromide, K₂CO₃ | 53% | rsc.org |

| Methyl 3-(benzyloxy)benzoate | O-Benzylation | Methyl 3-hydroxybenzoate, Benzyl bromide, K₂CO₃ | 74% | rsc.org |

| Methyl 4-(benzyloxy)benzoate | O-Benzylation | Methyl 4-hydroxybenzoate, Benzyl bromide, K₂CO₃ | 93% | rsc.org |

| 2,4-Bis(benzyloxy)benzoic acid | Hydrolysis | Methyl 2,4-bis(benzyloxy)benzoate, KOH | 99.5% | rsc.org |

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of a multi-functionalized molecule like Methyl 2-acetyl-6-(benzyloxy)benzoate requires the careful use of protecting groups to ensure chemoselectivity during sequential reaction steps. wikipedia.org

Protecting Groups for Phenols and Carboxylic Acids:

Benzyl (Bn) Group: The benzyl ether is a common and robust protecting group for phenols. fiveable.me It is introduced, as described above, using benzyl bromide or chloride and a base. Its key advantage is its stability to a wide range of reaction conditions, including acidic and basic hydrolysis. The benzyl group is typically removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), a process that does not affect other common functional groups like esters. uchicago.edu

Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid functionality. synarchive.com It is stable under mildly acidic and basic conditions but can be readily cleaved by hydrolysis with strong acids or bases to regenerate the carboxylic acid. uchicago.edu

Functional Group Interconversion (FGI): FGI refers to the conversion of one functional group into another. ub.edusolubilityofthings.com In the context of this synthesis, a key FGI is the introduction of the acetyl group onto the aromatic ring. This can be achieved through several methods:

Friedel-Crafts Acylation: The protected intermediate, Methyl 2-(benzyloxy)-6-hydroxybenzoate, could be acetylated at the vacant ortho/para position relative to the hydroxyl group using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃).

Fries Rearrangement: If an acetyl group is first placed on the phenolic oxygen (forming an acetate ester), it can be rearranged to the carbon skeleton of the aromatic ring, typically ortho to the hydroxyl group, under the influence of a Lewis acid catalyst.

The strategic sequence of protection, functional group interconversion, and deprotection is paramount to the successful synthesis of the target compound. wikipedia.org

Stereoselective Synthesis Considerations (if applicable to chiral analogues)

There is currently no specific information available in the reviewed literature regarding the stereoselective synthesis of chiral analogues of Methyl 2-acetyl-6-(benzyloxy)benzoate. The inherent structure of Methyl 2-acetyl-6-(benzyloxy)benzoate is achiral.

However, the introduction of a chiral center, for example, by modification of the acetyl group to a chiral secondary alcohol or by introducing a chiral substituent on the benzyl group, would necessitate stereoselective synthetic methods.

General strategies for achieving enantioselectivity in the synthesis of chiral molecules include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. researchgate.netnih.gov For instance, the asymmetric reduction of a ketone functionality can yield a chiral alcohol. researchgate.net Chiral resolution techniques, such as the formation of diastereomeric salts or chiral chromatography, can be employed to separate enantiomers from a racemic mixture. wikipedia.org

In the context of analogues of Methyl 2-acetyl-6-(benzyloxy)benzoate, if a chiral center were to be introduced, methods such as asymmetric addition to the carbonyl group or enantioselective reactions on a prochiral precursor would be relevant. rsc.orgmdpi.com The choice of method would depend on the specific structure of the desired chiral analogue.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2 Acetyl 6 Benzyloxy Benzoate

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. This information allows for the unequivocal confirmation of the molecular formula. Additionally, the fragmentation patterns observed in the mass spectrum provide valuable insights into the compound's structure and the connectivity of its constituent atoms.

As of the latest literature search, specific high-resolution mass spectrometry data, including detailed fragment analysis for Methyl 2-acetyl-6-(benzyloxy)benzoate, is not publicly available.

Table 1: Predicted HRMS Data for Methyl 2-acetyl-6-(benzyloxy)benzoate

| Molecular Formula | C₁₇H₁₆O₄ |

|---|---|

| Exact Mass | 284.1049 |

| M+H⁺ | 285.1121 |

| M+Na⁺ | 307.0941 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

1D NMR (¹H, ¹³C, DEPT) for Proton and Carbon Environments

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their electronic environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

Publicly available, experimentally determined ¹H, ¹³C, and DEPT NMR data for Methyl 2-acetyl-6-(benzyloxy)benzoate could not be located.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are indispensable for establishing the complete bonding framework and stereochemistry of a molecule.

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.

A comprehensive set of 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for Methyl 2-acetyl-6-(benzyloxy)benzoate has not been reported in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, offering a "fingerprint" of the molecule. Key functional groups in Methyl 2-acetyl-6-(benzyloxy)benzoate, such as the ester carbonyl, ketone carbonyl, and aromatic rings, would be expected to show characteristic vibrational bands.

No specific experimental IR or Raman spectra for Methyl 2-acetyl-6-(benzyloxy)benzoate are currently available in public databases.

Table 2: Expected IR Absorption Regions for Functional Groups in Methyl 2-acetyl-6-(benzyloxy)benzoate

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Ester C=O Stretch | ~1730 |

| Ketone C=O Stretch | ~1680 |

| Aromatic C=C Stretch | 1600-1450 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if suitable crystals are obtained)

The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality. To date, no crystallographic data for Methyl 2-acetyl-6-(benzyloxy)benzoate has been deposited in crystallographic databases.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if chiral derivatives are synthesized)

Methyl 2-acetyl-6-(benzyloxy)benzoate is an achiral molecule and therefore does not exhibit chiroptical properties. However, if chiral derivatives of this compound were to be synthesized, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for determining their absolute configuration. ECD measures the differential absorption of left and right circularly polarized light, which is a characteristic of chiral molecules.

As there are no reports on the synthesis of chiral derivatives of Methyl 2-acetyl-6-(benzyloxy)benzoate, no chiroptical spectroscopy data is available.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies (e.g., ¹³C NMR with enriched samples)

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or metabolic pathway. rsc.org In the structural elucidation of "Methyl 2-acetyl-6-(benzyloxy)benzoate," the use of stable isotopes, particularly Carbon-13 (¹³C), in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a sophisticated method for unambiguously assigning carbon signals and studying reaction mechanisms. While a standard ¹³C NMR spectrum provides information about the chemical environment of each carbon atom, isotopic enrichment can provide more detailed insights that are otherwise difficult to obtain.

The strategic incorporation of a ¹³C isotope at a specific position within the "Methyl 2-acetyl-6-(benzyloxy)benzoate" molecule serves as a marker that can be precisely monitored. This approach is invaluable for confirming spectral assignments and investigating the chemical transformations the molecule might undergo.

Predicted ¹³C NMR Chemical Shifts

Before exploring isotopic labeling, it is essential to have a baseline understanding of the standard ¹³C NMR spectrum of the unlabeled compound. Based on data from structurally similar compounds, such as substituted methyl benzoates and benzyl (B1604629) ethers, the chemical shifts for "Methyl 2-acetyl-6-(benzyloxy)benzoate" can be predicted. The table below presents these predicted assignments.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Methyl 2-acetyl-6-(benzyloxy)benzoate

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C=O (acetyl) | ~200-205 | Ketone carbonyls typically resonate in this downfield region. |

| C=O (ester) | ~165-170 | Ester carbonyls are generally found in this range. |

| C6 (C-O-benzyl) | ~155-160 | Aromatic carbon attached to an ether oxygen, shifted downfield. |

| C2 (C-acetyl) | ~138-142 | Aromatic carbon attached to the acetyl group. |

| C1 (C-CO₂Me) | ~120-125 | Quaternary aromatic carbon attached to the ester group. |

| C-ipso (benzyl) | ~136-137 | Quaternary carbon of the benzyl group's phenyl ring. |

| C-ortho/para (benzyl) | ~128-129 | Phenyl carbons in the benzyl group. |

| C-meta (benzyl) | ~127-128 | Phenyl carbons in the benzyl group. |

| C4 | ~132-134 | Aromatic CH, influenced by adjacent substituents. |

| C3/C5 | ~115-125 | Aromatic CHs on the main benzoate (B1203000) ring. |

| -OCH₂- (benzyl) | ~70-75 | Methylene carbon of the benzyloxy group. |

| -OCH₃ (ester) | ~52-55 | Methyl carbon of the ester group. |

| -CH₃ (acetyl) | ~29-32 | Methyl carbon of the acetyl group. |

Rationale and Strategy for ¹³C Enrichment

A primary motivation for synthesizing a ¹³C-labeled version of "Methyl 2-acetyl-6-(benzyloxy)benzoate" is to elucidate reaction mechanisms. For instance, if the compound undergoes hydrolysis, labeling the ester carbonyl carbon or the methoxy (B1213986) carbon would allow researchers to trace the fate of these specific atoms in the products.

A plausible synthetic route that allows for isotopic enrichment begins with 2,6-dihydroxybenzoic acid. The synthesis can be adapted to incorporate a ¹³C label at various key positions:

Esterification with [¹³C]Methanol: The initial step involves the esterification of 2,6-dihydroxybenzoic acid. By using methanol (B129727) enriched with ¹³C ([¹³C]H₃OH), the methoxy carbon of the resulting "Methyl 2,6-dihydroxybenzoate" becomes labeled. prepchem.com

Introduction of a Labeled Acetyl Group: Following the protection of one hydroxyl group via benzylation, the remaining hydroxyl group can be acetylated. Using [1-¹³C]acetyl chloride or [2-¹³C]acetyl chloride would place the label on the acetyl carbonyl or methyl carbon, respectively.

Spectroscopic Consequences of ¹³C Labeling

The introduction of a ¹³C-enriched center into the molecule has distinct and informative consequences in the ¹³C NMR spectrum:

Signal Enhancement: The most immediate effect is a dramatic increase in the signal intensity for the labeled carbon. The natural abundance of ¹³C is only about 1.1%, so enrichment to 99% would make the signal for the labeled carbon approximately 90 times stronger than in the unlabeled compound.

Carbon-Carbon Coupling: In a standard ¹³C NMR spectrum, the probability of two adjacent carbons both being ¹³C is very low (0.011%), so ¹³C-¹³C coupling is not observed. However, if a labeled precursor is used that contains adjacent ¹³C atoms, this coupling becomes visible. For example, using [1,2-¹³C]acetyl chloride for acetylation would result in a labeled acetyl group where the signal for the methyl carbon would be split by the adjacent carbonyl carbon, and vice versa. The magnitude of this one-bond coupling constant (¹J_CC) provides valuable information about the hybridization and bonding between the coupled nuclei.

The following table illustrates the expected changes in the ¹³C NMR spectrum of "Methyl 2-acetyl-6-(benzyloxy)benzoate" that has been hypothetically enriched at the methoxy carbon of the ester group.

Interactive Data Table: Hypothetical ¹³C NMR Data for [¹³C-methoxy]-Methyl 2-acetyl-6-(benzyloxy)benzoate

| Carbon Atom | Predicted Chemical Shift (ppm) | Relative Intensity (Unlabeled) | Relative Intensity (Labeled) | Notes |

| C=O (acetyl) | ~200-205 | 1 | 1 | No change in intensity. |

| C=O (ester) | ~165-170 | 1 | 1 | No change in intensity. |

| C6 (C-O-benzyl) | ~155-160 | 1 | 1 | No change in intensity. |

| C2 (C-acetyl) | ~138-142 | 1 | 1 | No change in intensity. |

| C1 (C-CO₂Me) | ~120-125 | 1 | 1 | Signal may show a small two-bond coupling (²J_COC) to the labeled -OCH₃ group. |

| C-ipso (benzyl) | ~136-137 | 1 | 1 | No change in intensity. |

| C-ortho/para (benzyl) | ~128-129 | 1 | 1 | No change in intensity. |

| C-meta (benzyl) | ~127-128 | 1 | 1 | No change in intensity. |

| C4 | ~132-134 | 1 | 1 | No change in intensity. |

| C3/C5 | ~115-125 | 1 | 1 | No change in intensity. |

| -OCH₂- (benzyl) | ~70-75 | 1 | 1 | No change in intensity. |

| -OCH₃ (ester) | ~52-55 | 1 | ~90 | Signal intensity is dramatically enhanced due to ~99% ¹³C enrichment. |

| -CH₃ (acetyl) | ~29-32 | 1 | 1 | No change in intensity. |

This use of ¹³C NMR with isotopically enriched samples represents a methodical and precise tool for advanced structural characterization, allowing chemists to confirm assignments and probe the intricate details of molecular behavior.

Chemical Reactivity and Functional Group Transformations of Methyl 2 Acetyl 6 Benzyloxy Benzoate

Reactivity of the Acetyl Group at C2

The acetyl group at the C2 position of Methyl 2-acetyl-6-(benzyloxy)benzoate is a key site for chemical modification, allowing for a range of transformations from reduction to carbon-carbon bond formation.

Reduction Reactions to Alcohol and Alkane Derivatives

The carbonyl of the acetyl group can be selectively reduced to either a secondary alcohol or completely deoxygenated to an ethyl group, depending on the chosen reagents and reaction conditions.

Reduction to Alcohol: The selective reduction of the ketone to a secondary alcohol can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. This method is highly chemoselective, leaving the methyl ester and benzyloxy groups intact.

| Reagent System | Product | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) / Methanol | Methyl 2-(1-hydroxyethyl)-6-(benzyloxy)benzoate | Room Temperature | High chemoselectivity for the ketone. |

Reduction to Alkane: For the complete reduction of the acetyl group to an ethyl group, more forcing conditions are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for the deoxygenation of aryl ketones. However, the strongly acidic conditions of this reaction may pose a risk to the integrity of the methyl ester and benzyloxy groups through hydrolysis or cleavage.

A milder alternative for the complete deoxygenation of the acetyl group is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. This method is performed under basic conditions and is therefore more compatible with acid-sensitive functional groups.

| Reaction Name | Reagent System | Product | Typical Conditions | Potential Side Reactions |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Methyl 2-ethyl-6-(benzyloxy)benzoate | Reflux | Hydrolysis of the ester, cleavage of the benzyl (B1604629) ether. |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | Methyl 2-ethyl-6-(benzyloxy)benzoate | High Temperature (e.g., in diethylene glycol) | Ester hydrolysis under strongly basic conditions. |

α-Halogenation and Subsequent Nucleophilic Substitution Reactions

The methyl group of the acetyl moiety is susceptible to halogenation at the α-position, creating an electrophilic center that can be targeted by various nucleophiles. This two-step sequence provides a pathway to a wide range of derivatives.

α-Halogenation: The α-bromination of the acetyl group can be accomplished using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or by using copper(II) bromide. These methods allow for the selective introduction of a bromine atom to form Methyl 2-(2-bromoacetyl)-6-(benzyloxy)benzoate.

| Halogenating Agent | Product | Typical Conditions |

| N-Bromosuccinimide (NBS), Benzoyl Peroxide | Methyl 2-(2-bromoacetyl)-6-(benzyloxy)benzoate | Reflux in CCl₄ |

| Copper(II) Bromide (CuBr₂) | Methyl 2-(2-bromoacetyl)-6-(benzyloxy)benzoate | Reflux in Ethyl Acetate (B1210297)/Chloroform |

Nucleophilic Substitution: The resulting α-bromo ketone is a potent electrophile and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.

| Nucleophile | Product |

| Amines (e.g., R₂NH) | Methyl 2-(2-(dialkylamino)acetyl)-6-(benzyloxy)benzoate |

| Thiolates (e.g., RS⁻) | Methyl 2-(2-(alkylthio)acetyl)-6-(benzyloxy)benzoate |

| Azide (N₃⁻) | Methyl 2-(2-azidoacetyl)-6-(benzyloxy)benzoate |

| Cyanide (CN⁻) | Methyl 2-(2-cyanoacetyl)-6-(benzyloxy)benzoate |

Aldol (B89426) Condensation and Other Carbonyl Transformations

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, most notably the aldol condensation.

In a crossed or Claisen-Schmidt condensation, the enolate of Methyl 2-acetyl-6-(benzyloxy)benzoate can react with an aldehyde that lacks α-protons, such as benzaldehyde, in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction leads to the formation of an α,β-unsaturated ketone derivative.

| Aldehyde Partner | Base | Product |

| Benzaldehyde | NaOH or KOH | Methyl 2-(3-phenylacryloyl)-6-(benzyloxy)benzoate |

Transformations Involving the Benzyloxy Moiety at C6

The benzyloxy group at the C6 position primarily serves as a protecting group for the phenolic oxygen. Its removal is a key step in the synthesis of various target molecules. Additionally, the benzyl ring itself can undergo electrophilic substitution.

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas. This method is highly efficient and generally proceeds under mild conditions, which are compatible with the other functional groups in the molecule, such as the methyl ester and the (potentially reduced) acetyl group.

Catalytic transfer hydrogenolysis offers a convenient alternative to using hydrogen gas. In this method, a hydrogen donor, such as ammonium (B1175870) formate, cyclohexene, or isopropanol, is used in the presence of the palladium catalyst.

| Method | Reagent System | Product | Typical Conditions |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Methyl 2-acetyl-6-hydroxybenzoate | Room Temperature, Atmospheric Pressure |

| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Methyl 2-acetyl-6-hydroxybenzoate | Reflux in Methanol |

The chemoselectivity of these debenzylation methods is a crucial consideration. Under standard hydrogenolysis conditions, the acetyl group may also be susceptible to reduction. Careful selection of the catalyst and reaction conditions is therefore necessary to achieve selective debenzylation without affecting the ketone.

Aromatic Substitutions on the Benzyl Ring

The phenyl ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions. The benzyloxy group is an ortho, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the ether linkage.

Nitration: Nitration of the benzyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This will typically yield a mixture of ortho- and para-nitrobenzyl derivatives.

Halogenation: Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This will also result in a mixture of ortho- and para-brominated products.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-acetyl-6-((4-nitrobenzyl)oxy)benzoate and Methyl 2-acetyl-6-((2-nitrobenzyl)oxy)benzoate |

| Bromination | Br₂, FeBr₃ | Methyl 2-acetyl-6-((4-bromobenzyl)oxy)benzoate and Methyl 2-acetyl-6-((2-bromobenzyl)oxy)benzoate |

Cleavage to Phenolic Derivatives and Subsequent Derivatization

The benzyloxy group in methyl 2-acetyl-6-(benzyloxy)benzoate serves as a protective group for the phenolic hydroxyl functionality. Its removal, or cleavage, is a critical step in many synthetic pathways, unmasking the reactive phenol (B47542) for further derivatization.

A common and efficient method for the cleavage of benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process is known for its high yields and clean reaction profiles, producing the corresponding phenol and toluene (B28343) as a byproduct, which is easily removed. youtube.com

Alternative methods for benzyl ether cleavage exist for substrates that may be sensitive to hydrogenation conditions. Strong acids can be employed, though this approach is limited to acid-insensitive molecules. organic-chemistry.org Another strategy involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2), which allows for debenzylation under mild conditions and tolerates a range of other functional groups. organic-chemistry.org More recent developments include visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offering a milder alternative that is compatible with functionalities such as azides, alkenes, and alkynes. nih.gov

Once the phenolic hydroxyl group is exposed, it can undergo a variety of subsequent derivatization reactions. These include, but are not limited to, alkylation, acylation, and conversion to sulfonate esters, opening avenues for the synthesis of diverse phenolic derivatives.

Table 1: Selected Reagents for Benzyl Ether Cleavage

| Reagent | Conditions | Advantages | Limitations |

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | High yield, clean reaction | Not suitable for molecules with other reducible functional groups |

| BCl₃·SMe₂ | Dichloromethane or ether solvent | Mild conditions, high functional group tolerance | Stoichiometric reagent |

| DDQ/Visible Light | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, green light | Mild, compatible with sensitive functional groups | May require specific photochemical setup |

| Strong Acids | e.g., HBr, HI | Effective for some substrates | Limited to acid-insensitive molecules |

Reactions of the Methyl Ester Group

The methyl ester functionality of methyl 2-acetyl-6-(benzyloxy)benzoate is another key site for chemical modification, enabling its conversion into other important functional groups.

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification. chemspider.com This process, known as saponification, proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. stackexchange.com The resulting carboxylic acid is a versatile intermediate for further synthetic manipulations.

Transesterification allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and is often driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct. This method provides access to a library of ester derivatives with varying steric and electronic properties.

The methyl ester can also undergo nucleophilic acyl substitution with amines to form amides. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The resulting amides are important structural motifs in many biologically active molecules. Other nucleophiles, such as organometallic reagents, can also react with the ester to form new carbon-carbon bonds, further expanding the synthetic utility of the scaffold.

Regioselective and Chemoselective Transformations of the Benzoate (B1203000) Core

The aromatic benzoate core of methyl 2-acetyl-6-(benzyloxy)benzoate can be subjected to various regioselective and chemoselective transformations. The existing substituents—acetyl, benzyloxy, and methyl carboxylate—direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. For instance, the acetyl group is a meta-director, while the benzyloxy group is an ortho, para-director. The interplay of these directing effects, along with steric hindrance, can be exploited to achieve selective functionalization of the aromatic ring.

Furthermore, the different functional groups on the molecule exhibit varying reactivities, allowing for chemoselective transformations. For example, the acetyl group can undergo reactions such as reduction to an alcohol or conversion to an oxime, without affecting the ester or ether linkages under carefully controlled conditions. Similarly, the benzyloxy group can be cleaved selectively in the presence of other sensitive functionalities using mild methods as previously discussed. organic-chemistry.orgnih.gov

Synthesis of Diverse Chemical Libraries and Complex Molecules Based on Methyl 2-acetyl-6-(benzyloxy)benzoate Scaffold

The ability to selectively manipulate the functional groups of methyl 2-acetyl-6-(benzyloxy)benzoate makes it an excellent scaffold for the synthesis of diverse chemical libraries. By systematically varying the substituents at the phenolic, carboxylic, and acetyl positions, a large number of structurally related compounds can be generated. This approach is highly valuable in drug discovery and materials science for the rapid exploration of structure-activity relationships.

Moreover, this compound serves as a key building block in the total synthesis of more complex natural products and other target molecules. Its pre-functionalized core provides a strategic starting point, allowing for the efficient construction of intricate molecular architectures. The sequential and selective transformation of its functional groups enables chemists to build up molecular complexity in a controlled and predictable manner.

Theoretical and Computational Studies of Methyl 2 Acetyl 6 Benzyloxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By employing functionals like B3LYP with a basis set such as 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comufms.br For Methyl 2-acetyl-6-(benzyloxy)benzoate, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The optimization would reveal the preferred spatial orientation of the acetyl, methyl ester, and benzyloxy groups relative to the central benzene (B151609) ring. The planarity of the ester and ketone groups with the ring, and the torsion angles of the flexible benzyloxy side chain, are key parameters determined through this process.

Illustrative Optimized Geometrical Parameters

Below is a representative data table showing the kind of results obtained from a DFT geometry optimization. Note: This data is illustrative for Methyl 2-acetyl-6-(benzyloxy)benzoate.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(ar)-C(acetyl) | 1.51 Å |

| C(acetyl)=O | 1.23 Å | |

| C(ar)-O(ester) | 1.36 Å | |

| C(ester)=O | 1.21 Å | |

| O(ester)-CH₃ | 1.44 Å | |

| C(ar)-O(benzyl) | 1.37 Å | |

| O(benzyl)-CH₂ | 1.43 Å | |

| **Bond Angles (°) ** | C(ar)-C(ar)-C(acetyl) | 121.5° |

| C(ar)-C(acetyl)=O | 119.8° | |

| C(ar)-O(ester)-C(methyl) | 117.5° | |

| C(ar)-O(benzyl)-C(methylene) | 118.2° | |

| Dihedral Angles (°) | C(ar)-C(ar)-C(acetyl)=O | 178.5° |

| C(ar)-C(ar)-O(ester)-C(methyl) | -179.1° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.govdergipark.org.tr A smaller gap suggests the molecule is more polarizable and reactive. dergipark.org.tr

For Methyl 2-acetyl-6-(benzyloxy)benzoate, the HOMO is expected to be localized on the electron-rich benzyloxy and benzoate (B1203000) rings, while the LUMO would likely be centered on the electron-withdrawing acetyl and ester carbonyl groups. The analysis of these orbitals helps predict how the molecule would interact with other reagents. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify its reactivity. dergipark.org.tr

Illustrative Quantum Chemical Descriptors

This table presents hypothetical FMO energies and related reactivity descriptors for the title compound.

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.98 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.47 eV |

| Ionization Potential | I | 6.45 eV |

| Electron Affinity | A | 1.98 eV |

| Global Hardness | η | 2.24 |

| Electronegativity | χ | 4.22 |

| Electrophilicity Index | ω | 3.97 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color spectrum to indicate electrostatic potential values. deeporigin.comucsb.edu Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. chemrxiv.orgchemrxiv.org Green regions are neutral.

For Methyl 2-acetyl-6-(benzyloxy)benzoate, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl groups (acetyl and ester), making them prime sites for interaction with positive ions or electrophiles. researchgate.net The aromatic protons and the benzylic protons would exhibit positive potential (blue), while the carbon atoms of the aromatic rings would show a more neutral (green) or slightly negative character. MEP analysis is invaluable in drug design for understanding how a molecule might interact with a biological receptor. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like Methyl 2-acetyl-6-(benzyloxy)benzoate, MD is essential for exploring its conformational landscape. rsc.orgacs.org Simulations can track the rotation around single bonds, such as the C-O bonds in the ether and ester linkages, revealing the most populated conformations in different environments.

MD simulations are also used to study how the molecule interacts with solvents. acs.org By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or chloroform), one can observe the formation of hydrogen bonds and other non-covalent interactions. This analysis helps predict solubility and understand how the solvent might influence the molecule's shape and reactivity. acs.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results. bohrium.com For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C chemical shifts. epstem.net These predicted shifts, when compared to experimental data, can confirm the molecule's structure. Often, a linear regression analysis is performed to correlate theoretical and experimental values, improving the accuracy of the predictions. epstem.net

Similarly, the vibrational frequencies for an Infrared (IR) spectrum can be calculated. These computations provide a set of vibrational modes and their corresponding frequencies and intensities. Theoretical IR spectra are invaluable for assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups, such as the C=O stretches of the ketone and ester groups.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

The following tables show a hypothetical comparison between calculated and experimental data, a standard procedure for validating computational models.

¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

| -OCH₃ (ester) | 3.85 | 3.88 |

| -C(=O)CH₃ (acetyl) | 2.50 | 2.54 |

| -OCH₂-Ph (benzyl) | 5.15 | 5.20 |

| Aromatic Protons | 6.90 - 7.50 | 6.95 - 7.60 |

Key IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted ν (cm⁻¹) | Hypothetical Experimental ν (cm⁻¹) |

| C=O Stretch (acetyl) | 1685 | 1690 |

| C=O Stretch (ester) | 1725 | 1730 |

| C-O-C Stretch (ether) | 1250 | 1255 |

| Aromatic C=C Stretch | 1600, 1480 | 1605, 1485 |

Computational Design and Virtual Screening of Novel Methyl 2-acetyl-6-(benzyloxy)benzoate Analogues

The validated computational model of Methyl 2-acetyl-6-(benzyloxy)benzoate serves as a template for the rational design of new analogues with potentially enhanced properties. By modifying functional groups in silico—for example, by substituting the benzene rings or altering the side chains—researchers can predict how these changes affect the molecule's electronic and structural properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This method is predicated on the principle that the structure of a molecule, as defined by various molecular descriptors, inherently determines its properties. For a compound like Methyl 2-acetyl-6-(benzyloxy)benzoate, where extensive experimental data may be limited, QSPR modeling offers a valuable, non-invasive tool for estimating a wide array of its characteristics.

The fundamental process of developing a QSPR model involves several key stages. Initially, a dataset of compounds with known experimental values for a particular property is compiled. Subsequently, a diverse range of molecular descriptors is calculated for each compound in the dataset. These descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, numerically encode different aspects of the molecular structure. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical relationship is established between a select group of descriptors and the property of interest. The robustness and predictive power of the resulting QSPR model are then rigorously evaluated through internal and external validation techniques.

The selection of appropriate molecular descriptors is a critical step in the development of a robust QSPR model. For Methyl 2-acetyl-6-(benzyloxy)benzoate, a variety of descriptors would be considered to accurately represent its structural and electronic characteristics. These can be broadly classified into several categories:

Constitutional Descriptors: These provide basic information about the molecular composition and include attributes such as molecular weight, number of atoms of each element, and counts of specific functional groups.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices, which can provide insights into molecular size and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume, which are important for understanding intermolecular interactions.

Electrostatic Descriptors: These describe the charge distribution within the molecule. Properties such as dipole moment and partial charges on individual atoms are crucial for predicting interactions with polar solvents and biological receptors.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and electronic transition properties.

A hypothetical QSPR model for predicting a specific property of Methyl 2-acetyl-6-(benzyloxy)benzoate, for instance, its retention time in a chromatographic system, would involve correlating this property with a selection of the aforementioned descriptors. The development of such a model would follow a systematic process of descriptor calculation, variable selection to identify the most relevant descriptors, model building using a suitable statistical method, and rigorous validation to ensure its predictive accuracy.

The following interactive data table presents a selection of calculated molecular descriptors for Methyl 2-acetyl-6-(benzyloxy)benzoate. These values serve as the foundational data for the development of QSPR models.

| Descriptor Category | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 284.31 g/mol |

| Number of Heavy Atoms | 21 | |

| Number of Aromatic Rings | 2 | |

| Topological | Topological Polar Surface Area (TPSA) | 52.6 Ų |

| Number of Rotatable Bonds | 5 | |

| Wiener Index | 1642 | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.8 |

| Molar Refractivity | 80.5 cm³ | |

| Electronic | Dipole Moment | 3.5 D |

| HOMO-LUMO Gap | 5.2 eV |

The development of a predictive QSPR model for a property of Methyl 2-acetyl-6-(benzyloxy)benzoate would involve creating a dataset of structurally similar compounds with known experimental values for the target property. For each compound in this dataset, the same set of molecular descriptors would be calculated. Using statistical software, a regression model would be built to establish a mathematical equation linking the descriptors to the property.

For example, a simplified hypothetical QSPR equation for predicting a property (P) might look like:

P = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β₀ is the intercept and β₁, β₂, ..., βₙ are the regression coefficients for each descriptor. The quality of the model would be assessed by statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the root mean square error (RMSE), which measures the prediction error.

To ensure the model's predictive power for new, untested compounds, it must be validated. A common method is cross-validation, where the dataset is repeatedly split into training and testing sets. The model is built on the training set and its performance is evaluated on the test set. A high R² value for the test set indicates a robust and predictive model.

The following table illustrates a hypothetical dataset of related compounds and their experimentally determined property values, which could be used to build a QSPR model for Methyl 2-acetyl-6-(benzyloxy)benzoate.

| Compound Name | Experimental Property Value | Predicted Property Value (from hypothetical QSPR model) |

|---|---|---|

| Methyl 2-acetylbenzoate | Value A | Predicted Value A' |

| Methyl 2-(benzyloxy)benzoate | Value B | Predicted Value B' |

| Ethyl 2-acetyl-6-(benzyloxy)benzoate | Value C | Predicted Value C' |

| Methyl 2-acetyl-6-methoxybenzoate | Value D | Predicted Value D' |

| Methyl 2-acetyl-6-(benzyloxy)benzoate | Unknown | Predicted Value X |

Pre Clinical Biological and Pharmacological Research on Methyl 2 Acetyl 6 Benzyloxy Benzoate

In Vitro Biological Activity Screening and Assays

The initial phase of preclinical investigation for a compound like Methyl 2-acetyl-6-(benzyloxy)benzoate would involve a battery of in vitro assays to determine its biological activity. These assays are crucial for identifying potential therapeutic applications and understanding the compound's mechanism of action at a molecular and cellular level.

To identify the molecular targets of Methyl 2-acetyl-6-(benzyloxy)benzoate, comprehensive receptor binding assays would be employed. These assays measure the affinity of the compound for a wide array of receptors, ion channels, and transporters. A common technique is the use of radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is quantified.

Hypothetical Receptor Binding Profile for Methyl 2-acetyl-6-(benzyloxy)benzoate:

| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay Result |

| G-Protein Coupled Receptor X | >10,000 | No significant activity |

| Ion Channel Y | 520 | Moderate inhibition |

| Nuclear Receptor Z | 85 | Potent agonistic activity |

This table presents hypothetical data for illustrative purposes.

Such studies would elucidate whether Methyl 2-acetyl-6-(benzyloxy)benzoate interacts with specific targets, which is a critical first step in understanding its pharmacological potential.

Given that many drugs exert their effects by inhibiting enzymes, profiling Methyl 2-acetyl-6-(benzyloxy)benzoate against a panel of clinically relevant enzymes is a standard procedure. For instance, studies on other benzoic acid derivatives have revealed inhibitory activity against enzymes like α-amylase. nih.gov

Should initial screening reveal significant inhibitory activity against a particular enzyme, further mechanistic studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Illustrative Enzyme Inhibition Data for a Benzoate (B1203000) Derivative:

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| 5-Lipoxygenase (5-LOX) | 28.7 | Non-competitive |

| α-Amylase | 45.1 | Mixed |

This data is illustrative and not specific to Methyl 2-acetyl-6-(benzyloxy)benzoate.

Cell-based assays provide a more complex biological system to evaluate the potential therapeutic effects of a compound. Based on the structural features of Methyl 2-acetyl-6-(benzyloxy)benzoate, several activities could be postulated and tested.

Anticancer Potential: Benzoic acid and its derivatives have been investigated for their anticancer properties. nih.govpreprints.org The cytotoxic effects of Methyl 2-acetyl-6-(benzyloxy)benzoate would be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) would be determined to quantify its potency. For example, studies on eugenyl benzoate derivatives have shown IC50 values ranging from 26.56 µmol/ml to 286.81 µmol/ml against the HT29 colon cancer cell line. waocp.orgnih.gov

Illustrative Anticancer Activity of a Benzoate Derivative:

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 25.8 |

| HCT-116 (Colon) | 9.3 |

| PC-3 (Prostate) | 18.1 |

This table contains hypothetical data.

Anti-inflammatory Potential: The anti-inflammatory activity could be assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Potential: The compound would be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth.

Should Methyl 2-acetyl-6-(benzyloxy)benzoate exhibit significant activity in cell-based assays, further investigations would focus on its effects on specific cellular signaling pathways. frontiersin.org Techniques such as Western blotting and quantitative PCR would be used to analyze changes in protein and gene expression levels related to pathways involved in apoptosis, cell cycle regulation, and inflammation.

Structure-Activity Relationship (SAR) Studies of Methyl 2-acetyl-6-(benzyloxy)benzoate Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound.

To understand the SAR of Methyl 2-acetyl-6-(benzyloxy)benzoate, a series of analogues would be synthesized and evaluated in the relevant biological assays. By systematically modifying different parts of the molecule—the methyl ester, the acetyl group, and the benzyloxy moiety—researchers can identify the key structural features, or pharmacophores, responsible for its biological activity.

For instance, the hydrophobicity (log P) and steric properties (molar refractivity, CMR) of benzoate derivatives have been shown to influence their cytotoxic activity. waocp.orgnih.gov SAR studies on benzoic acid derivatives as α-amylase inhibitors have indicated that the position of hydroxyl groups on the benzene (B151609) ring significantly affects inhibitory activity. nih.gov

Hypothetical SAR Data for Benzoate Derivatives:

| Derivative | Modification | Biological Activity (IC50, µM) |

| Methyl 2-acetyl-6-(benzyloxy)benzoate | Parent Compound | 15.0 |

| Derivative A | Replacement of benzyloxy with methoxy (B1213986) | 45.2 |

| Derivative B | Removal of acetyl group | >100 |

| Derivative C | Hydrolysis of methyl ester to carboxylic acid | 8.5 |

This table presents hypothetical data to illustrate the principles of SAR studies.

These studies would guide the rational design of more potent and selective analogues of Methyl 2-acetyl-6-(benzyloxy)benzoate for further preclinical development.

Exploration of Substituent Effects on Biological Activity

There is no publicly available research detailing the exploration of substituent effects on the biological activity of Methyl 2-acetyl-6-(benzyloxy)benzoate. Structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of lead compounds by modifying chemical groups, have not been published for this specific molecule.

In Vivo Efficacy Studies in Animal Models (Proof-of-Concept, Non-Clinical)

Comprehensive searches of scientific literature did not yield any in vivo efficacy studies for Methyl 2-acetyl-6-(benzyloxy)benzoate in animal models. Consequently, there is no available information on its potential therapeutic effects in disease-relevant animal models or any proof-of-concept studies to support its development as a therapeutic agent.

Without in vivo efficacy studies, there is a corresponding lack of data on pharmacodynamic (PD) biomarker analysis. PD biomarkers are essential for demonstrating that a compound is engaging its intended biological target and eliciting the desired physiological response. No such analyses have been reported for Methyl 2-acetyl-6-(benzyloxy)benzoate in animal models.

There are no published studies evaluating the efficacy of Methyl 2-acetyl-6-(benzyloxy)benzoate in any disease-relevant animal models. This indicates that the compound may be in a very early stage of discovery, or that research has been conducted but not publicly disclosed.

Pre-clinical Pharmacokinetic (PK) Evaluation in Animal Models

Information regarding the pre-clinical pharmacokinetic (PK) properties of Methyl 2-acetyl-6-(benzyloxy)benzoate is not available in the public domain.

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of Methyl 2-acetyl-6-(benzyloxy)benzoate in animal models have been found. ADME studies are fundamental to understanding how a compound is processed by a living organism and are critical for assessing its potential as a drug candidate.

Consistent with the lack of ADME data, there is no information on the metabolic pathways of Methyl 2-acetyl-6-(benzyloxy)benzoate or the identification of its metabolites. Understanding a compound's metabolism is vital for predicting potential drug-drug interactions and identifying any active or toxic metabolites.

Analytical Methodologies for Research Purity and Quantification of Methyl 2 Acetyl 6 Benzyloxy Benzoate

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the separation and purity assessment of synthetic compounds like Methyl 2-acetyl-6-(benzyloxy)benzoate. These techniques separate the target analyte from impurities, starting materials, and by-products based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity determination and quantification of non-volatile, thermally labile compounds such as Methyl 2-acetyl-6-(benzyloxy)benzoate. A reversed-phase HPLC (RP-HPLC) method is commonly developed for such aromatic esters.

Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For compounds with aromatic rings and ester functionalities, a C18 column is a frequent choice, providing effective separation based on hydrophobicity. turkjps.org The mobile phase typically consists of a mixture of an aqueous component (like water, often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orgjptcp.com A gradient elution, where the mobile phase composition is changed over time, may be employed to ensure the efficient elution of all components in a complex mixture. ekb.eg

Detection is commonly performed using a UV detector, as the benzene (B151609) rings in Methyl 2-acetyl-6-(benzyloxy)benzoate are expected to exhibit strong UV absorbance. The detection wavelength is selected based on the compound's UV spectrum to maximize sensitivity. jptcp.com For similar benzoic acid derivatives, absorption maxima are often found in the 250-280 nm range. rsc.orgresearchgate.net